2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide
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Overview
Description
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide is a complex organic compound that features multiple fluorine atoms and a biphenyl structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide likely involves multiple steps, including:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of fluorine atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functional group modifications: Introduction of carboxamide and hydroxyethyl groups through amide coupling reactions and hydroxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and hydroxyethyl groups.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It might be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1’-biphenyl]-3-carboxamide
- 2’,4’-Difluoro-N-[(1R)-1-(5-chloro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups make 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide unique. These features could confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C22H16F6N2O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C22H16F6N2O3/c1-11(19-5-3-16(24)10-30(19)33)29-21(32)14-7-12(17-4-2-15(23)9-18(17)25)6-13(8-14)20(31)22(26,27)28/h2-11,20,31H,1H3,(H,29,32)/t11-,20?/m1/s1 |
InChI Key |
XAMHVEVAVRSGHY-UAPALYRASA-N |
Isomeric SMILES |
C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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